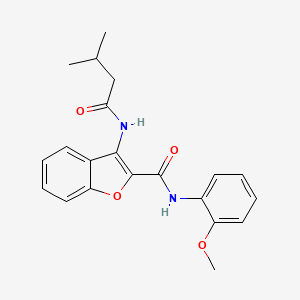![molecular formula C24H27N3O3 B2431556 N-(4-ethoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide CAS No. 1251601-65-6](/img/structure/B2431556.png)
N-(4-ethoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They have found use in medicinal chemistry and materials science .
Synthesis Analysis
The synthesis of naphthyridines has been a topic of considerable interest. Recent achievements toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis
Naphthyridines have a structure similar to naphthalene, with nitrogen atoms in place of two of the CH groups. There are six naphthyridine isomers, based on the positions of the nitrogen atoms .Chemical Reactions Analysis
Naphthyridines can be synthesized via the Skraup reaction, in which an aminopyridine and a glycerol derivative are heated in the presence of an oxidizing agent and sulfuric acid .Physical And Chemical Properties Analysis
Naphthyridines are white solids with a wide span of melting points. For example, 1,6-Naphthyridine’s melting point is the lowest at <40 ºC; 2,6-naphthyridine’s is the highest at 114–115 ºC .Scientific Research Applications
Cytotoxic Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridinones, similar in structure to the compound , have demonstrated potent cytotoxic activity against various cancer cell lines, including murine leukemia and lung carcinoma. These compounds have shown effectiveness in vitro and in vivo, with some derivatives proving curative in mouse models of cancer (Deady et al., 2005).
Novel Heterocyclic Systems
In research exploring novel annulated products from aminonaphthyridinones, compounds structurally related to the one of interest were found to yield new heterocyclic systems with potential pharmacological relevance (Deady & Devine, 2006).
Anticancer Activity and Molecular Docking
Research on 10-methoxy dibenzo[b,h][1,6]naphthyridine carboxamides, which are structurally similar, has revealed significant anticancer activity, particularly as inhibitors of the 3-phosphoinositide-dependent kinase-1. Molecular docking studies have provided insights into the use of these scaffolds in drug discovery (Vennila et al., 2020).
Antimicrobial Properties
Some derivatives of naphthyridines have been synthesized and evaluated for their antibacterial and antifungal activities. This research suggests the potential utility of these compounds in treating infections (Bhambi et al., 2009).
DNA Binding and Fluorescent Probes
Naphthyridine carboxamides have been investigated for their DNA binding properties. They have shown promise as turn-on fluorescent DNA staining probes, which could be useful in various biological and medical research applications (Mahalakshmi et al., 2020).
Pharmacokinetics and Drug Development
Studies on related compounds have focused on their pharmacokinetics, particularly in the context of developing anticancer agents. These studies are crucial for understanding the behavior of such compounds in biological systems and their potential as therapeutic agents (Lukka et al., 2008).
Future Directions
properties
IUPAC Name |
N-(4-ethoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-5-30-18-8-6-17(7-9-18)25-24(29)27-11-10-21-20(14-27)23(28)19-13-15(2)12-16(3)22(19)26(21)4/h6-9,12-13H,5,10-11,14H2,1-4H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIDCVNSUFPFAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCC3=C(C2)C(=O)C4=CC(=CC(=C4N3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2431473.png)
![2-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2431475.png)
![5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2431476.png)




![3-[4-(Oxiran-2-ylmethoxy)phenyl]oxolane](/img/structure/B2431485.png)

![4-[({[(Aminocarbonyl)amino]carbothioyl}amino)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole](/img/structure/B2431487.png)

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2431491.png)
![1-[3-[4-(4-Chlorophenyl)piperazino]-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone](/img/structure/B2431492.png)
![ethyl 4-[[(E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2431493.png)